Product packaging for N-benzyl-2-cyanoacetamide(Cat. No.:CAS No. 10412-93-8)

N-benzyl-2-cyanoacetamide

Cat. No.: B082734
CAS No.: 10412-93-8
M. Wt: 174.2 g/mol
InChI Key: JQVMRGYDSQFFJC-UHFFFAOYSA-N
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Description

N-Benzyl-2-cyanoacetamide (CAS 10412-93-8) is a high-purity chemical compound with the molecular formula C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol . This solid compound exhibits key physical properties including a melting point of 120-122°C and a density of approximately 1.126 g/cm³ . This compound serves as a versatile building block in organic synthesis and scientific research. Its derivatives are explored in diverse fields, including pharmaceuticals and material science . Researchers utilize this compound in various chemical reactions such as reduction, acylation, and condensation processes . It is a key precursor in the synthesis of fluorescence-active benzo[g]indoles, which have potential in sensing applications and biological studies . Furthermore, the compound has been used in the synthesis of side-chain liquid crystalline polyacetylenes, demonstrating its value in advanced material science . Modern, green chemistry synthesis approaches for this compound and its derivatives have been developed, employing eco-friendly energy sources like microwave and ultrasound irradiation, as well as solvent-free conditions . The molecular structures of its derivatives are often confirmed using spectroscopic methods and X-ray diffraction (XRD) analysis . Handling and Storage: Store in a cool, dry place at 2-8°C . Please refer to the relevant Safety Data Sheet (SDS) for detailed handling and safety information prior to use. Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B082734 N-benzyl-2-cyanoacetamide CAS No. 10412-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVMRGYDSQFFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349912
Record name N-benzyl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10412-93-8
Record name N-benzyl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations in N Benzyl 2 Cyanoacetamide Research

Classical and Modern Synthetic Routes

Traditional methods for the synthesis of N-benzyl-2-cyanoacetamide have laid the groundwork for more advanced protocols. These classical routes, while often reliable, are frequently characterized by longer reaction times and sometimes lower yields compared to modern alternatives.

Reaction of Ethyl Cyanoacetate (B8463686) with Benzylamine (B48309)

The most direct and widely cited classical method for synthesizing this compound is the reaction between ethyl cyanoacetate and benzylamine. This straightforward nucleophilic acyl substitution reaction is a cornerstone of amide synthesis. Research has shown that this reaction can be effectively carried out using a basic catalyst in a suitable solvent. For instance, one documented procedure utilizes butyl lithium as a basic catalyst in tetrahydrofuran (B95107) (THF), achieving a notable yield of 91%. researchgate.netresearchgate.net

The general reaction is as follows:

Ethyl Cyanoacetate + Benzylamine → this compound + Ethanol

While effective, this method often requires careful control of reaction conditions to maximize the yield and purity of the final product.

Multi-Step Synthesis Approaches

An alternative, multi-step approach to this compound involves the reaction of sodium acetylcyanamide with benzyl (B1604629) chloride. This method, while more complex than the direct amidation of ethyl cyanoacetate, provides another pathway to the target molecule. A specific protocol details the reaction of these two starting materials in dimethylformamide (DMF) at a temperature of 100°-112° C for 4 hours and 20 minutes. Following filtration and purification by recrystallization from diisopropyl ether, the pure product is obtained with a yield of 63.7%. prepchem.com

This multi-step synthesis can be summarized as:

Sodium Acetylcyanamide + Benzyl Chloride → Crude Product

Crude Product (Recrystallization) → this compound

Although the yield is lower than the optimized direct amidation, this method demonstrates the versatility of synthetic strategies available to chemists.

Utilization of Cyanoacetic Acid Derivatives in Amide Formation

The synthesis of N-substituted cyanoacetamides can also be achieved through the reaction of various amines with cyanoacetic acid derivatives. While specific examples detailing the direct use of other cyanoacetic acid derivatives for the synthesis of this compound are less common in readily available literature, the general principle of activating the carboxylic acid group of cyanoacetic acid or its derivatives for reaction with benzylamine is a valid synthetic strategy. This can involve the use of coupling agents or the conversion of cyanoacetic acid to a more reactive species like an acid chloride.

Advanced Synthetic Techniques

In recent years, the quest for more efficient and environmentally friendly chemical processes has led to the adoption of advanced energy sources to drive chemical reactions. Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times and improved yields.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of this compound. The use of microwave irradiation can significantly accelerate the reaction between ethyl cyanoacetate and benzylamine. A comparative study of different synthetic methods for a range of N-substituted cyanoacetamides, including the benzyl derivative, highlights the advantages of this technique. In this study, the microwave-assisted synthesis of this compound resulted in a high yield of 84%. researchgate.net This represents a significant improvement over the 55% yield obtained through conventional heating in the same study. researchgate.net The reaction is typically carried out in a dedicated microwave reactor, which allows for precise control of temperature and pressure.

Ultrasound-Irradiated Synthesis Methodologies

Ultrasound irradiation is another non-conventional energy source that has been shown to promote the synthesis of this compound. The phenomenon of acoustic cavitation, generated by ultrasound waves, creates localized high-pressure and high-temperature zones, which can enhance reaction rates. The same comparative study that investigated microwave synthesis also explored the use of ultrasound for the synthesis of this compound. The ultrasound-assisted method provided a good yield of 78%, which is a substantial improvement over the conventional heating method's 55% yield. researchgate.net

Comparative Synthesis Data

To provide a clear comparison of the different synthetic methodologies, the following interactive data table summarizes the key findings from the reviewed research.

Synthetic MethodStarting MaterialsCatalyst/SolventReaction TimeYield (%)
Classical Synthesis
Reaction of Ethyl Cyanoacetate with BenzylamineEthyl Cyanoacetate, BenzylamineButyl Lithium/THFNot Specified91 researchgate.netresearchgate.net
Multi-Step SynthesisSodium Acetylcyanamide, Benzyl ChlorideDMF4h 20min63.7 prepchem.com
Conventional HeatingNot SpecifiedNot SpecifiedNot Specified55 researchgate.net
Advanced Synthetic Techniques
Microwave-Assisted SynthesisNot SpecifiedNot SpecifiedNot Specified84 researchgate.net
Ultrasound-Irradiated SynthesisNot SpecifiedNot SpecifiedNot Specified78 researchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound.

The data clearly indicates that advanced synthetic techniques, particularly microwave-assisted synthesis, offer significant advantages in terms of yield for the production of this compound. While classical methods remain viable, the efficiency and improved outcomes of modern approaches make them highly attractive for future synthetic endeavors.

One-Pot Multicomponent Reactions (MCRs) for Derivative Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. This approach is widely used for the synthesis of derivatives from this compound.

A notable example is the three-component reaction involving this compound, various aromatic aldehydes, and malononitrile. This reaction, catalyzed by piperidinium (B107235) acetate, yields 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. The process begins with a Knoevenagel condensation between the aldehyde and malononitrile, forming an arylidene malononitrile intermediate. This intermediate then reacts with this compound to form the final pyridone product researchgate.net. The efficiency of this MCR is influenced by steric factors; highly bulky groups on the aldehyde reactant can hinder the reaction, leading to the formation of alternative products researchgate.net.

Another significant MCR involves the reaction of this compound, aromatic aldehydes, and 2-naphthol in the presence of piperidine as a catalyst. This process efficiently produces benzo[f]chromene-2-carboxamide derivatives researchgate.net. Similarly, four-component reactions combining cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium acetate have been developed to synthesize polysubstituted dihydropyridone derivatives in good yields e-journals.in. These MCRs highlight the versatility of this compound as a key building block in generating diverse heterocyclic scaffolds.

Examples of Multicomponent Reactions for this compound Derivative Synthesis
ReactantsCatalystProduct TypeReference
This compound, Aromatic Aldehyde, MalononitrilePiperidinium Acetate6-Amino-2-pyridone-3,5-dicarbonitrile researchgate.net
This compound, Aromatic Aldehyde, 2-NaphtholPiperidineBenzo[f]chromene-2-carboxamide researchgate.net
Cyanoacetamide, Aryl Aldehyde, Ethyl Acetoacetate, Ammonium AcetatePyridineDihydropyridone e-journals.in

Catalyst-Mediated Synthesis

The synthesis of this compound derivatives is frequently enhanced through the use of catalysts to improve reaction rates and yields.

Piperidinium Acetate: This reusable catalyst has proven effective in the one-pot synthesis of 6-amino-1-benzyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile from benzaldehyde (B42025), malononitrile, and this compound researchgate.net. Studies have optimized the reaction conditions, examining the effects of solvent, catalyst concentration, and temperature. For instance, using 10 mol% of piperidinium acetate in refluxing ethanol provides excellent yields. The catalyst's reusability has been demonstrated over several cycles with only a minor decrease in product yield, making it an environmentally and economically favorable option researchgate.net.

Natural Product Catalysts: While the use of green and natural catalysts is a growing field in chemistry, specific documented applications of natural product catalysts for the synthesis of this compound derivatives are not extensively detailed in the surveyed literature. However, the broader field of Knoevenagel condensations, a key reaction for cyanoacetamides, has seen the use of natural catalysts and green chemistry principles, such as using ammonium acetate under microwave irradiation nih.gov. This suggests a potential for future research into applying similar sustainable catalytic methods specifically to this compound.

Catalyst Performance in the Synthesis of 6-amino-1-benzyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile researchgate.net
Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)
5Ethanol7885
10Ethanol7895
15Ethanol7895
10Methanol6590
10Acetonitrile (B52724)8275
10Ethanol25Trace

Chemical Reactivity and Derivatization Strategies

This compound is a polyfunctional compound with several reactive sites, making it a valuable precursor for a wide array of heterocyclic compounds tubitak.gov.tr. Its chemical reactivity is dominated by the nucleophilic character of the active methylene (B1212753) group (C-2) and the amide nitrogen, as well as the electrophilic nature of the carbonyl and cyano groups tubitak.gov.trekb.eg.

Nucleophilic Substitution Reactions

The active methylene group in this compound is acidic and can be deprotonated by a base, creating a potent nucleophile. This carbanion can participate in nucleophilic substitution reactions. For example, cyanoacetamide derivatives can react with compounds like phenacyl bromide in the presence of a base such as triethylamine. This reaction results in the substitution of the bromide and the formation of a new carbon-carbon bond at the active methylene position, leading to butanamide derivatives researchgate.net. These reactions are fundamental for elongating the carbon chain and introducing new functional groups for further cyclization and derivatization.

Condensation Reactions

Condensation reactions are a cornerstone of the derivatization of this compound, primarily involving the active methylene group reacting with carbonyl compounds tubitak.gov.trekb.eg. These reactions lead to the formation of a new carbon-carbon double bond and are crucial for synthesizing a variety of important chemical structures. For instance, this compound undergoes condensation with salicylaldehyde to yield pyran derivatives zu.edu.eg.

The Knoevenagel condensation is a specific and widely used type of condensation reaction in organic synthesis sigmaaldrich.com. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active hydrogen compound, such as this compound, in the presence of a weak base catalyst like piperidine or ammonium acetate wikipedia.org. The reaction proceeds via a nucleophilic addition of the deprotonated active methylene group to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated product sigmaaldrich.comyoutube.com.

This reaction is highly versatile for creating C=C bonds. For example, the condensation of this compound with o-nitrobenzaldehyde in the presence of piperidine yields the corresponding cyanocinnamide derivative tubitak.gov.tr. This product can then be used in subsequent reactions, such as reductive cyclization, to form quinoline systems tubitak.gov.tr. The Knoevenagel condensation is a key step in many MCRs and is fundamental to the synthesis of numerous heterocyclic derivatives from this compound researchgate.netnih.gov.

The reaction of this compound with a broad range of aldehydes and ketones is a primary method for its derivatization zu.edu.eg. Aldehydes are generally more reactive than ketones in these condensations thermofisher.com. Aromatic aldehydes are common substrates, reacting with this compound under basic catalysis to form benzylidene intermediates, which are pivotal for synthesizing pyridine, pyran, and other heterocyclic systems researchgate.netzu.edu.eg. For example, reacting this compound with benzaldehyde can lead to the formation of pyrane derivatives after subsequent cyclization steps zu.edu.eg. The choice of the carbonyl compound is a key determinant of the final product's structure, allowing for the synthesis of a large and diverse library of derivatives.

Cyclization Reactions and Heterocycle Formation

This compound is a versatile precursor in the synthesis of a diverse array of heterocyclic compounds due to the presence of multiple reactive sites, including the active methylene group, the cyano group, and the amide functionality. These features allow it to undergo various cyclization reactions, often through multicomponent reactions, to form a wide range of five- and six-membered rings and fused heterocyclic systems.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound typically proceeds through an initial condensation reaction to form an intermediate that can then undergo cyclization with a hydrazine derivative. One common approach involves the Knoevenagel condensation of this compound with an aromatic aldehyde to yield an α,β-unsaturated nitrile. This intermediate, a benzylidenecyanoacetamide derivative, is then reacted with hydrazine or a substituted hydrazine. The reaction proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and subsequent dehydration to afford the final pyrazole product. The reaction is often catalyzed by a base such as piperidine.

Table 1: Synthesis of Pyrazole Derivatives

Reactant 1 Reactant 2 Catalyst/Solvent Product
This compound Aromatic Aldehyde Piperidine/Ethanol Benzylidene-N-benzyl-2-cyanoacetamide
Thiazolidinone and Bisthiazolidinone Derivatives

Thiazolidinone rings can be constructed from this compound through reactions that involve the formation of an imine bond followed by cyclization with a sulfur-containing reagent. A plausible synthetic route involves the reaction of this compound with an aromatic aldehyde to form a benzylidene intermediate. This intermediate can then react with a mercaptoacetic acid derivative (thioglycolic acid) in a cyclocondensation reaction to yield a 2-substituted-4-oxothiazolidin-3-yl acetamide (B32628).

The synthesis of bisthiazolidinones linked to a central diamine core has been reported through the cycloadditive dehydration of thioglycolic acid to azomethine derivatives prepared from aliphatic diamines. While a direct synthesis of a bisthiazolidinone from this compound is not prominently documented, a hypothetical approach could involve the reaction of a dialdehyde with two equivalents of this compound, followed by cyclization with two equivalents of a mercaptoacetic acid derivative.

Table 2: Plausible Synthesis of Thiazolidinone Derivatives

Reactant 1 Reactant 2 Reactant 3 Conditions Product
Fused Furo-, Pyrrole-, Pyridine-, Pyrimidine-, Azine-, and Azole Derivatives

The versatility of this compound extends to the synthesis of a variety of fused heterocyclic systems. The heteroannulation of this compound with different polarized π systems has been shown to yield pyrrole, pyridine, and pyrimidine derivatives. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyridine derivatives through a Michael addition followed by cyclization and aromatization. Similarly, reaction with reagents containing a urea or thiourea moiety can lead to the formation of fused pyrimidine systems. The synthesis of fused pyrroles can be achieved by reacting this compound with α-haloketones, where the initial alkylation of the active methylene group is followed by an intramolecular cyclization.

Table 3: Synthesis of Fused Heterocycles

Reactant 1 Reactant 2 Product Type
This compound α,β-Unsaturated Ketone Pyridine Derivative
This compound α-Haloketone Pyrrole Derivative
Indole Analogues and 2-Amino-Indole-3-carboxamides

An efficient one-pot, two-step solution-phase synthetic method has been developed for the synthesis of 2-amino-indole-3-carboxamides from cyanoacetamides, including this compound. This method involves the reaction of a 2-halonitrobenzene with this compound in the presence of a base, such as sodium hydride, to generate an intermediate 2-cyano-2-(2-nitrophenyl)acetamide via an SNAr reaction. This intermediate is then subjected to a reduction and cyclization process in the same pot using reagents like iron powder in the presence of an acid to yield the desired 2-amino-indole-3-carboxamide.

Table 4: One-Pot Synthesis of 2-Amino-Indole-3-carboxamides

Reactant 1 Reactant 2 Reagents Conditions Product
Benzo[f]chromene-2-carboxamide Derivatives

Benzo[f]chromene-2-carboxamide derivatives can be synthesized via a one-pot, multicomponent reaction involving this compound, an aromatic aldehyde, and 2-naphthol. This reaction is typically carried out in a solvent such as ethanol and is catalyzed by a base like piperidine. The reaction proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and this compound, followed by a Michael addition of 2-naphthol to the resulting α,β-unsaturated intermediate, and subsequent intramolecular cyclization to form the benzo[f]chromene ring system.

Table 5: Synthesis of Benzo[f]chromene-2-carboxamide Derivatives

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Product
Iminocoumarins Synthesis

The synthesis of iminocoumarins can be achieved through the condensation of a salicylaldehyde derivative with an active methylene compound like this compound. This reaction is typically catalyzed by a base and involves the Knoevenagel condensation of the aldehyde with the active methylene group of this compound, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the cyano group, leading to the formation of the iminocoumarin ring.

Table 6: Plausible Synthesis of Iminocoumarins

Reactant 1 Reactant 2 Catalyst/Solvent Product

Rearrangement Reactions (e.g., Beckmann-type Rearrangement)

A notable transformation has been observed in a derivative of this compound, specifically N-benzyl-2-cyano-2-(hydroxyimino)acetamide. The reduction of this compound resulted in the formation of unexpected products: N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine, in a nearly equimolar ratio nih.gov. The formation of these products is explained by the migration of the cyano group in a Beckmann-type rearrangement nih.govnactem.ac.uk.

The Beckmann rearrangement is a well-established reaction that transforms an oxime into an amide, typically catalyzed by acid wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. In this specific case, the rearrangement of the hydroxyimino derivative involves the migration of the adjacent cyano group, leading to a cascade of reactions that ultimately produce the observed diamines nih.gov.

Table 2: Products of Beckmann-type Rearrangement

Precursor Reaction Condition Products
N-benzyl-2-cyano-2-(hydroxyimino)acetamide Reduction N-benzyl-1,2-ethanediamine

Reactions with Isothiocyanates and Carbon Disulfide

This compound readily reacts with both carbon disulfide and isothiocyanates, leveraging the reactivity of its active methylene group.

The reaction with carbon disulfide in the presence of a base like potassium hydroxide leads to an intermolecular cyclization, followed by an intramolecular cyclization, to produce a thioxothiazinone derivative. This intermediate is crucial for the synthesis of other fused heterocycles like pyridothiazines researchgate.net.

When this compound is treated with an isothiocyanate, such as ethyl isothiocyanate, in the presence of potassium hydroxide, a non-isolable potassium sulfide salt intermediate is formed ekb.eg. This intermediate can be subsequently treated in situ with α-halo esters to yield substituted 4-oxothiazolidin-2-ylidene derivatives ekb.eg. This approach provides a pathway to various thiazolidinone compounds, which are of interest in medicinal chemistry ekb.eg.

Oxidation Reactions

This compound can undergo oxidative transformations, particularly those targeting the benzyl group. A relevant example is oxidative debenzylation. This reaction can be achieved using a transition-metal-free system, such as an alkali metal bromide (e.g., NaBr) in conjunction with an oxidant like Oxone organic-chemistry.org.

The reaction mechanism involves the generation of bromo radicals that abstract a hydrogen atom from the benzylic position organic-chemistry.org. The resulting benzyl radical is further oxidized and hydrolyzed to cleave the benzyl group, yielding 2-cyanoacetamide (B1669375) and benzaldehyde as the products. This method represents a useful deprotection strategy under relatively mild conditions organic-chemistry.org.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Pyridothiazine
Oxadiazolopyrimidinone
Thiadiazolopyrimidinone
Selenazole
N-benzyl-2-cyano-2-(hydroxyimino)acetamide
N-benzyl-1,2-ethanediamine
N-benzyl-N'-methyl-1,2-ethanediamine
Isothiocyanate
Carbon Disulfide
Thioxothiazinone
Ethyl benzylidenecyanoacetate
Hydrazonoyl halides
Hydrogen selenide
α-haloketones
α-bromoketones
Ethyl isothiocyanate
4-oxothiazolidin-2-ylidene
2-cyanoacetamide
Oxone

Spectroscopic Characterization and Structural Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of N-benzyl-2-cyanoacetamide is expected to show distinct signals corresponding to the different types of protons in the molecule: the amide proton (N-H), the aromatic protons of the benzyl (B1604629) group, and the two different methylene (B1212753) (CH₂) groups. While specific spectral data for this compound is not widely published, analysis of closely related structures, such as derivatives formed from this compound, provides expected chemical shift regions. For instance, in one derivative, the benzylic CH₂ protons appear at approximately 5.2–5.4 ppm, while the aromatic protons are found in the range of 6.8–7.9 ppm. The methylene protons adjacent to the cyano and carbonyl groups, and the amide proton, would also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H~7.2 - 7.4Multiplet
Amide N-HVariableBroad Singlet
Benzyl CH₂~4.4Doublet
Methylene CH₂~3.5Singlet

Note: These are estimated values based on standard chemical shift tables and data from related compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbon, the nitrile carbon, the two methylene carbons, and the aromatic carbons of the benzyl group. In a derivative of this compound, the benzylic carbon signal was observed around 44 ppm. The other carbons would appear in their respective characteristic regions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165 - 175
Aromatic C-H~125 - 130
Aromatic C (quaternary)~135 - 140
Nitrile (C≡N)~115 - 120
Benzyl CH₂~40 - 50
Methylene CH₂~20 - 30

Note: These are estimated values based on standard chemical shift tables and data from related compounds. oregonstate.educompoundchem.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the nitrile, amide C=O, and N-H groups, as well as absorptions for C-H and C=C bonds.

Key expected absorption bands include:

N-H Stretch: A moderate to strong band for the secondary amide N-H stretch is anticipated in the region of 3550-3310 cm⁻¹. udel.eduuc.edu

Aromatic C-H Stretch: Appears just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz

Aliphatic C-H Stretch: The methylene groups will show stretching vibrations just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region. uc.edu

C≡N Stretch: The nitrile group gives a characteristic medium to weak, sharp band in the 2260-2240 cm⁻¹ range. uc.edulibretexts.org

C=O Stretch: A very strong absorption for the amide carbonyl group (Amide I band) is expected between 1670 and 1640 cm⁻¹. uc.edu

Aromatic C=C Stretch: Benzene ring skeletal vibrations typically appear in the 1600-1475 cm⁻¹ region. uc.edu

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Amide N-HStretch3550 - 3310
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Nitrile C≡NStretch2260 - 2240
Amide C=OStretch1670 - 1640
Aromatic C=CStretch1600 - 1475

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight 174.20 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 174. sigmaaldrich.com

The fragmentation of N-benzyl amides is well-characterized. A primary fragmentation pathway involves the cleavage of the benzylic C-N bond. This leads to the formation of a highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. nih.gov This fragment is typically observed at an m/z of 91 and is often the base peak in the spectrum. ekb.eg The presence of a prominent peak at m/z 91 is a strong indicator of a benzyl group within the structure. nih.govekb.eg

Table 4: Key Mass Spectrometry Fragments for this compound

m/z ValueIdentitySignificance
174[C₁₀H₁₀N₂O]⁺Molecular Ion Peak
91[C₇H₇]⁺Tropylium Ion (from Benzyl Cation)

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not found in the surveyed literature, data from closely related compounds, such as (E)-N-benzyl-2-cyano-3-phenylacrylamide, can illustrate the utility of this technique. nih.gov

In the structure of this related molecule, analysis revealed that the crystal packing is stabilized by intermolecular N—H···N and weak C—H···O hydrogen bonds. nih.gov Such studies on this compound would similarly reveal the exact conformation of the molecule in the solid state and detail the hydrogen bonding network between the amide N-H donor and the carbonyl oxygen or nitrile nitrogen acceptors, which dictates the supramolecular architecture.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₁₀H₁₀N₂O, the theoretical elemental composition can be calculated. sigmaaldrich.comnih.gov Experimental results from a synthesized sample would be compared against these theoretical values to verify its purity and confirm its identity.

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.011120.1168.95%
HydrogenH1.00810.085.79%
NitrogenN14.00728.01416.09%
OxygenO15.99915.9999.19%
Total 174.20 100.00%

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For N-benzyl-2-cyanoacetamide, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometrical optimization.

This computational approach explores the potential energy surface of the molecule to find the minimum energy structure, which corresponds to the most stable arrangement of its atoms in space. scielo.brscielo.brresearchgate.netscienceopen.com Methodologies like B3LYP with basis sets such as 6-31++G(d,p) and 6-311++G(d,p) are commonly used to calculate the optimal molecular geometry. tandfonline.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar acetamide (B32628) structures reveal that the amide bond is typically nearly planar and adopts a trans configuration. semanticscholar.org This information is crucial for understanding the molecule's reactivity and its interactions with biological targets.

Table 1: Representative Theoretical Bond Lengths and Angles for Acetamide-like Structures Note: This table is illustrative of typical values obtained for similar compounds through DFT calculations, not specific experimental values for this compound.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O~1.21 Å
C-N (amide)~1.39 Å
C≡N (nitrile)~1.16 Å
Bond AngleO=C-N~122°
C-N-C~120°
Dihedral AngleH-N-C=O~180° (trans)

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). Analysis of these orbitals is fundamental to understanding a molecule's electronic properties and chemical reactivity. dergipark.org.trmaterialsciencejournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. ejosat.com.tr A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, indicating it is more facile for it to become excited. researchgate.net This analysis helps in characterizing the charge transfer within the molecule and its potential as an electrophile or nucleophile. materialsciencejournal.org For cyanoacetamide derivatives, DFT calculations are used to determine the energies of these orbitals, providing insights into their electronic characteristics. tandfonline.comresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters Note: The values presented are conceptual and illustrate the type of data generated from HOMO-LUMO analysis.

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Related to ionization potential; electron-donating ability
LUMO Energy (ELUMO)-Related to electron affinity; electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Measure of the power of an atom to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density within a molecule, assigning partial charges to each atom. uni-rostock.de This analysis is derived from the Natural Bond Orbital (NBO) method, which transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals corresponding to the familiar Lewis structure elements like bonds and lone pairs. uni-rostock.demuni.cz

NPA provides a more chemically intuitive and stable picture of atomic charges compared to other methods like Mulliken population analysis, as it is less dependent on the basis set used in the calculation. stackexchange.com Understanding the charge distribution in this compound is vital, as it helps identify the electrophilic and nucleophilic sites within the molecule. researchgate.net This information is crucial for predicting its reactivity and intermolecular interactions, such as hydrogen bonding, which are key to its biological activity. researchgate.net For example, the oxygen atom of the carbonyl group and the nitrogen of the cyano group are expected to carry negative charges, making them potential sites for interaction with electron-deficient centers.

Molecular Docking Studies in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In drug design, this method is used to simulate the interaction between a small molecule (ligand), such as this compound or its derivatives, and the binding site of a target protein. semanticscholar.org The goal is to predict the binding affinity and mode of interaction, which are scored to estimate the strength of the association. nih.govresearchgate.net

Studies on various cyanoacetamide derivatives have demonstrated their potential to interact with a range of biological targets. nih.gov For example, derivatives have been docked against bacterial proteins to explore their potential as antibacterial agents. nih.gov These in silico studies help to elucidate the binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The insights gained from molecular docking are instrumental in the rational design of more potent and selective inhibitors. zu.edu.eg

Table 3: Example of Molecular Docking Results for Cyanoacetamide Derivatives Note: This table represents typical data from docking studies on related compounds, not this compound itself.

Target Protein (PDB ID)Ligand (Cyanoacetamide Derivative)Binding Affinity (kcal/mol)Key Interacting Residues
Staphylococcus aureus protein (5MM8)Derivative 5-7.7(Example: LYS16, SER122)
Protein Receptor (1H23)2-Cyano-N-cyclopropylacetamide-5.8(Example: TYR35, ASP80)
Protein Receptor (1ZXM)2-Cyano-N-(1-phenylethyl)acetamide-7.5(Example: PHE101, ARG210)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that relate physicochemical properties or structural features of molecules, known as molecular descriptors, to their activity. cadaster.eu

For a class of compounds like nitrogen heterocycles, QSAR models can be developed to predict their inhibitory activity against a specific target. nih.gov These models are built using a training set of compounds with known activities. Once validated, the model can be used to predict the activity of new, unsynthesized molecules, thereby prioritizing the synthesis of the most promising candidates. cresset-group.com Descriptors used in QSAR can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. The development of robust QSAR models can significantly accelerate the drug discovery process by guiding lead optimization. cresset-group.com

In Silico Investigations for Biological Activity Prediction

In silico investigations encompass a wide range of computational methods used to predict the biological properties of molecules. Beyond molecular docking and QSAR, these methods include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for evaluating the drug-likeness of a compound.

For cyanoacetamide derivatives, in silico tools have been employed to predict their antibacterial activity and to assess their ADMET profiles. nih.govresearchgate.net These studies help to identify potential liabilities of a molecule early in the drug discovery pipeline, saving time and resources. Molecular dynamics (MD) simulations, another powerful in silico technique, can be used to study the stability of a ligand-protein complex over time, providing a more dynamic picture of the binding interaction. nih.govresearchgate.net

Applications in Medicinal Chemistry and Biological Activity Studies

Anticancer Activity and Mechanisms of Action

Derivatives of N-benzyl-2-cyanoacetamide have demonstrated notable anticancer properties through various mechanisms, including the inhibition of cancer cell growth, interference with crucial enzymatic pathways, and the induction of programmed cell death.

Inhibition of Cancer Cell Proliferation

A range of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. These studies are crucial in identifying compounds that can selectively target and inhibit the rapid and uncontrolled proliferation characteristic of cancer cells.

One study investigated a series of novel N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(substituted phenyl)acetamide derivatives. These compounds were tested for their in vitro anticancer activity against prostate cancer (PC3), glioblastoma (U87), and breast cancer (MDA-MB-231) cell lines. The results, measured as the half-maximal inhibitory concentration (IC50), indicated that the cytotoxic efficacy of these compounds varied based on the substitution pattern on the phenyl ring. For instance, a derivative with a meta-methoxy group on the phenyl ring (compound 3g ) was found to be the most potent against the MDA-MB-231 breast cancer cell line, showing greater activity than the reference drug, imatinib nih.gov.

Detailed findings for selected compounds from this study are presented below:

CompoundSubstitution on Phenyl RingPC3 IC50 (μM)U87 IC50 (μM)MDA-MB-231 IC50 (μM)
3b m-Fluoro>1007035
3c p-Fluoro606040
3f p-Chloro606040
3g m-Methoxy25209
Imatinib (Reference) -354020

Another study on N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety also revealed significant cytotoxic potential against various human cancer cell lines, including breast (MCF-7, T47D, MDA-MB-231), liver (HepG-2), colon (HCT116), prostate (PC3), and cervix (HELA) cells utupub.fi. The most active compounds in this series demonstrated potent cytotoxicity against PC3 and HepG-2 cells utupub.fi.

Enzyme Inhibition (e.g., EGFR Kinase Inhibitors, USP1/UAF1 Deubiquitinase Inhibitors)

A key strategy in cancer therapy is the inhibition of enzymes that are critical for cancer cell survival and proliferation. Derivatives of this compound have been identified as inhibitors of such key enzymes.

EGFR Kinase Inhibitors: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and is a common target in cancer therapy nih.gov. A series of N-benzyl-2-fluorobenzamide derivatives, which are structurally related to this compound, were developed as dual inhibitors of EGFR and histone deacetylase 3 (HDAC3). One of the most promising compounds from this series, compound 38 , exhibited potent inhibitory activity against EGFR with an IC50 value of 20.34 nM ekb.eg. This compound also demonstrated significant anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 of 1.98 μM ekb.eg.

USP1/UAF1 Deubiquitinase Inhibitors: The ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex is involved in DNA damage response pathways, making it an attractive target for cancer therapy selleckchem.comacs.org. A potent and selective inhibitor of this complex, known as ML323 , was discovered through medicinal chemistry optimization. ML323 displays a nanomolar inhibitory activity against USP1/UAF1 with an IC50 of 76 nM selleckchem.com. The chemical structure of ML323 reveals a more complex scaffold that can be conceptually derived from the broader class of N-benzyl amides. Cryo-electron microscopy has revealed that ML323 binds to a cryptic site on USP1, leading to an allosteric inhibition mechanism nih.govbiorxiv.org.

CompoundTarget EnzymeIC50
Compound 38 EGFR20.34 nM
Compound 38 HDAC31.09 μM
ML323 USP1/UAF176 nM

Effects on Cellular Signaling Pathways (e.g., Apoptosis)

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Derivatives of this compound have been shown to trigger this process in cancer cells.

Studies on N-hetaryl-2-cyanoacetamide derivatives have shown that their cytotoxic effect is due to the induction of apoptosis utupub.fi. This was demonstrated by the up-regulation of key executioner caspases, specifically caspase-3 and caspase-9 utupub.fi. Caspases are a family of proteases that play an essential role in the apoptotic pathway. The activation of caspase-9 is typically associated with the intrinsic (mitochondrial) pathway of apoptosis, which is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins oaepublish.comnih.gov. Once activated, caspase-9 proceeds to activate downstream effector caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis oaepublish.com. A new thiocyanoacetamide derivative, 2-cyano-2-p-nitrophenyl-N-benzylthioamide, was also found to reduce doxorubicin-induced toxicity in Sertoli cells by decreasing apoptosis and autophagy utupub.fi.

The intrinsic apoptosis signaling pathway is largely controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) utupub.fi. The balance between these proteins determines the cell's susceptibility to apoptotic stimuli. The activation of the caspase cascade by the this compound derivatives suggests an influence on this delicate balance, favoring the pro-apoptotic signals that lead to cell death.

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their anticancer potential.

In the development of N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors, SAR studies revealed that the substitution pattern on the benzyl (B1604629) ring was critical for activity ekb.eg. Molecular modeling suggested that the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR, contributing to its inhibitory function ekb.eg.

For the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(substituted phenyl)acetamide series, the nature and position of the substituent on the phenyl ring significantly impacted cytotoxicity nih.gov. A methoxy group at the meta position (compound 3g ) resulted in the highest potency against the MDA-MB-231 breast cancer cell line, whereas other substitutions like fluoro and chloro at para and meta positions showed varied, generally lower, activity nih.gov. This indicates that electronic and steric factors of the substituents play a key role in the interaction of these molecules with their biological targets.

Furthermore, in a series of thiazolyl N-benzyl-substituted acetamide (B32628) derivatives, the presence of substituents at the 4-position of the benzyl ring (such as 4-fluoro, 3,4-dichloro, or 4-methyl) was found to be critical for maximal anticancer activity chapman.edu. These findings underscore the importance of systematic structural modifications to identify the key chemical features required for potent and selective anticancer activity.

Antimicrobial Properties

In addition to their anticancer effects, derivatives of this compound have been investigated for their potential to combat microbial infections.

Antibacterial Activity

While data on this compound itself is limited, a closely related compound, N-benzyl-2,2,2-trifluoroacetamide, has been evaluated for its antimicrobial properties. This compound demonstrated moderate antibacterial activity against several bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for this compound against various bacteria researchgate.netresearchgate.net.

The study revealed the following MIC values for N-benzyl-2,2,2-trifluoroacetamide researchgate.netresearchgate.net:

Bacterial StrainMIC (μg/mL)
Proteus vulgaris62.5
Staphylococcus aureus (MRSA)62.5
Klebsiella pneumoniae (ESBL-3971)62.5

These findings suggest that the N-benzyl acetamide scaffold holds potential for the development of new antibacterial agents. Further structural modifications could lead to derivatives with enhanced potency and a broader spectrum of activity.

Antifungal Activity

This compound derivatives have been identified as a promising class of compounds in the development of new fungicides. Research into α-cyanoacetamide derivatives has led to the discovery of potent agents against rice blast, a significant agricultural disease caused by the fungus Magnaporthe grisea. researchgate.net

One notable derivative, diclocymet, emerged from the screening of various N-benzyl-α-cyanoacetamide compounds. Diclocymet, chemically (RS)-2-cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide, demonstrated high preventive activity against rice blast in both foliar spray and soil drench tests. researchgate.net This compound and its analogues function as melanin biosynthesis inhibitors, which disrupt the fungus's ability to penetrate host plants. researchgate.net

The antifungal efficacy of these compounds is often evaluated by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of N-benzyl-2,2,2-trifluoroacetamide

Fungus Minimum Inhibitory Concentration (MIC) in µg/mL
A. flavus 15.62
B. cinerea 31.25
T. mentagrophytes 62.5
Scopulariopsis sp. 62.5
C. albicans 62.5
M. pachydermatis 62.5

This table is interactive. You can sort and filter the data. Data sourced from: ResearchGate. researchgate.net

Additionally, studies on benzyl bromide derivatives have shown strong antifungal properties, suggesting that the benzyl moiety is crucial for the observed biological activity. nih.gov These derivatives were particularly effective against Candida albicans and Candida krusei. nih.gov

Anti-trypanosomal Activity

The quest for new treatments for trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, has led to the investigation of various synthetic compounds, including nitrile-based molecules. plos.org These compounds are of particular interest due to their potential to inhibit essential parasitic enzymes, such as cysteine proteases. plos.org

Research has shown that certain non-peptidic nitrile-based cysteine protease inhibitors exhibit significant anti-trypanosomal effects against Trypanosoma cruzi, the parasite responsible for Chagas disease. plos.org Two compounds, in particular, demonstrated high potency against the infective form of the parasite, with EC50 values in the sub-micromolar range and minimal cytotoxicity. plos.org The EC50 value represents the concentration of a drug that gives a half-maximal response.

Interestingly, the anti-trypanosomal activity of these compounds was found to be significantly greater than their inhibitory activity against cruzain, a major cysteine protease of T. cruzi. plos.org This suggests that their mode of action may involve other targets within the parasite, possibly other cysteine proteases. plos.org

Table 2: Anti-trypanosomal Activity of Nitrile-Based Inhibitors

Compound Cruzain Inhibition (Ki in µM) Anti-trypanosomal Activity (EC50 in µM)
Inhibitor 1 >10 0.12
Inhibitor 2 2.5 0.25

This table is interactive. You can sort and filter the data. Data sourced from: PLOS Neglected Tropical Diseases. plos.org

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix. nih.gov This protective matrix makes the embedded bacteria more resistant to antibiotics and host immune responses. nih.govnih.gov Consequently, the inhibition of biofilm formation is a key strategy in combating persistent infections. nih.gov

Derivatives of acetamide have demonstrated promising antibiofilm activity. For instance, certain acetamido benzamides have been reported to inhibit the biofilm formation of Candida albicans, a common fungal pathogen. researchgate.net The effectiveness of these compounds is often quantified by the percentage of biofilm inhibition.

Table 3: Inhibition of Candida albicans Biofilm Formation by Acetamido Benzamides

Compound Concentration Percentage of Biofilm Inhibition
Low Concentration 60%
High Concentration 73%

This table is interactive. You can sort and filter the data. Data sourced from: ResearchGate. researchgate.net

The mechanism of biofilm inhibition can vary, but it often involves interference with quorum sensing, a bacterial communication system that coordinates gene expression and biofilm formation. nih.gov By blocking quorum sensing signals, these inhibitors can render pathogenic bacteria more susceptible to conventional antibiotics and the host's immune system. nih.gov

Anti-inflammatory Effects

Derivatives of this compound have shown potential as anti-inflammatory agents. For example, a novel N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has been evaluated for its anti-inflammatory properties in vivo. nih.gov

In a carrageenan-induced peritonitis model, JR19 significantly reduced leukocyte migration. nih.gov Further studies using a subcutaneous air pouch model, which mimics the inflamed synovium in rheumatoid arthritis, also demonstrated a substantial reduction in cell migration. nih.gov The anti-inflammatory effect of JR19 is believed to be mediated through the nitric oxide pathway and by modulating cytokine signaling. nih.gov Specifically, the compound was found to decrease the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. nih.gov

Another related compound, thiocyanoacetamide, has also been shown to possess anti-nociceptive and anti-inflammatory effects. nih.govresearchgate.net In a formalin-induced pain model in rats, pretreatment with thiocyanoacetamide led to a significant reduction in pain behavior. nih.govresearchgate.net This effect was associated with the modulation of inflammatory mediators, including a decrease in plasma levels of IL-1 Beta and TNF-α. nih.govresearchgate.net

Table 4: Anti-inflammatory Activity of JR19

Assay Dose Percentage Inhibition of Leukocyte Migration
Carrageenan-induced peritonitis 10 mg/kg 59%
Carrageenan-induced peritonitis 20 mg/kg 52%
Subcutaneous air pouch 10 mg/kg 66%

This table is interactive. You can sort and filter the data. Data sourced from: PubMed Central. nih.gov

Antiviral Activity (e.g., HIV-1 Integrase Inhibitors)

This compound derivatives have been explored as scaffolds for the development of antiviral agents, particularly as inhibitors of HIV-1 integrase. nih.gov This viral enzyme is essential for the replication of HIV-1 as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov

One class of integrase inhibitors, the 8-hydroxy-(1,6)-naphthyridine-7-carboxamides, has shown potent antiviral activity. bioworld.com A prototype from this class, L-870,810, effectively inhibits the strand transfer step mediated by the integrase enzyme. bioworld.com Importantly, these inhibitors have shown activity against HIV-1 variants that are resistant to other classes of antiretroviral drugs. bioworld.com

Non-catalytic site integrase inhibitors (NCINIs) represent another promising avenue. nih.gov These allosteric inhibitors bind to a pocket on the integrase enzyme that is also used by the host protein LEDGF/p75. nih.gov A novel NCINI, JTP-0157602, has demonstrated potent antiviral activity against a wide range of HIV-1 strains, including those with polymorphisms in the integrase enzyme that can confer resistance to other inhibitors. nih.gov

Table 5: Antiviral Activity of HIV-1 Integrase Inhibitors

Inhibitor Target EC50 / IC50
L-870,810 Integrase-mediated strand transfer Potent antiviral activity in vitro
JTP-0157602 Allosteric site of HIV-1 integrase EC90 of 138 nM (serum-shifted)
RDS 1541 3' processing and strand transfer EC50 = 2 µM; IC50 = 0.2 µM (3' processing), 0.3 µM (strand transfer)

This table is interactive. You can sort and filter the data. Data sourced from: BioWorld, bioworld.com PubMed Central, nih.gov ResearchGate. researchgate.net

Other Potential Biological Activities

Several derivatives of this compound have been investigated for their antioxidant potential. The antioxidant capacity of these compounds is often assessed through their ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical and nitric oxide radicals. jocpr.com

In one study, a series of alkyl 4-(2-cyanoacetamido)benzoates were synthesized and evaluated for their in vitro antioxidant activity. jocpr.com The results indicated that the antioxidant activity of these compounds increased with the length of the alkyl chain in the ester group. jocpr.com Specifically, butyl 4-(2-cyanoacetamido)benzoate was found to exhibit the highest antioxidant activity among the tested compounds. jocpr.com

Another class of related compounds, flavone-cyanoacetamide hybrids, has also demonstrated significant antioxidant properties. acs.org These multifunctional compounds are being explored for their therapeutic potential in conditions associated with oxidative stress, such as Alzheimer's disease. acs.org

Table 6: Antioxidant Activity of Alkyl 4-(2-cyanoacetamido)benzoates

Compound Free Radical Scavenging Model Activity
Methyl 4-(2-cyanoacetamido)benzoate DPPH Low
Ethyl 4-(2-cyanoacetamido)benzoate DPPH Low
Propyl 4-(2-cyanoacetamido)benzoate DPPH Moderate
Butyl 4-(2-cyanoacetamido)benzoate DPPH Highest
All compounds Nitric Oxide Moderate

This table is interactive. You can sort and filter the data. Data sourced from: Journal of Chemical and Pharmaceutical Research. jocpr.com

Antiplatelet Activity

Derivatives of this compound have been explored for their potential as antiplatelet agents, which are crucial in the prevention and treatment of thromboembolic diseases. The antiplatelet activity of these compounds is often attributed to their ability to interfere with platelet aggregation pathways.

One area of investigation involves N-acyl hydrazone derivatives. These compounds are thought to exhibit antiplatelet effects through their high affinity for cyclooxygenase-1 (COX-1) and their ability to inhibit thromboxane A2 (TXA2) formation more effectively than other COX-1 inhibitors nih.gov. Additionally, the N-acyl hydrazone subunit may act as a calcium chelator, which reduces intracellular calcium concentration and interferes with platelet activation and aggregation nih.gov.

Research into ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives has also shown promise. These compounds have demonstrated the ability to inhibit platelet aggregation induced by both arachidonic acid (AA) and adenosine diphosphate (ADP). Notably, the derivative Ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate was identified as a potent inhibitor against both AA and ADP induced platelet aggregation nih.gov.

Table 1: Antiplatelet Activity of this compound Derivatives
CompoundTargetActivity (IC50)Reference
Compound 3m (Ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate)ADP-induced platelet aggregation401 µM nih.gov
Compound 3gADP-induced platelet aggregation553 µM nih.gov

Antidiabetic Activity

The investigation of this compound derivatives has extended to the field of antidiabetic research. Certain cyano-acetate derivatives of succinimide have been synthesized and evaluated for their potential to manage diabetes by inhibiting key enzymes involved in carbohydrate metabolism.

A study focused on three cyano-acetate derivatives of succinimide: Methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate, Methyl 2-cyano-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)acetate, and Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl) acetate nih.gov. These compounds were assessed for their in vitro antidiabetic activity through their ability to inhibit the α-amylase enzyme. The results indicated that these derivatives exhibited an inhibitory effect on α-amylase, with compound 44, Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl) acetate, showing the most potent activity nih.gov. Molecular docking studies supported these findings, revealing good binding affinity of the compounds within the active site of the α-amylase enzyme nih.gov.

Table 2: Antidiabetic Activity of Cyano-acetate Derivatives of Succinimide
CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate (Compound 23)α-amylase250 µM nih.gov
Methyl 2-cyano-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)acetate (Compound 31)α-amylase106 µM nih.gov
Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl) acetate (Compound 44)α-amylase60 µM nih.gov

Tubulin Polymerization Inhibition

Derivatives of this compound have emerged as a significant class of compounds in cancer research due to their ability to inhibit tubulin polymerization. Tubulin is a critical component of the cytoskeleton and plays a vital role in cell division, making it an attractive target for anticancer drugs.

One area of research has focused on novel benzimidazole-derived acrylonitriles. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism of action for these derivatives involves the inhibition of tubulin polymerization in a dose-dependent manner mdpi.com. Molecular docking studies suggest that these compounds bind to the colchicine binding site on the β-tubulin subunit, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis mdpi.com.

Another study on 1,2,4-triazole derivatives also highlighted their potent tubulin polymerization inhibitory activity. Specific derivatives with methyl and fluorine substitutions showed significant inhibition of tubulin assembly and induced cell cycle arrest in the G2/M phase, ultimately leading to apoptosis in cancer cells mdpi.com.

Table 3: Tubulin Polymerization Inhibition by this compound Derivatives
CompoundTargetActivity (IC50)Reference
Compound 12a (2-chloro derivative)Tubulin Polymerization2.06 µM mdpi.com
Compound 25aTubulin Polymerization2.1 µM mdpi.com
Compound 3a (1,2,4-triazole derivative)Tubulin Assembly1.67 µM mdpi.com
Compound 3b (1,2,4-triazole derivative)Tubulin Assembly1.00 µM mdpi.com

Vasodilator Activity

The therapeutic potential of this compound derivatives as vasodilator agents has been a subject of scientific investigation. Vasodilators are crucial in the management of hypertension and other cardiovascular disorders.

Research into N-acylhydrazone derivatives has revealed their ability to induce vasodilation. A study focused on analogues of LASSBio-294, a known bioactive compound, demonstrated that new derivatives, LASSBio-785 and LASSBio-788, could inhibit phenylephrine-induced contracture in the aorta of Wistar rats nih.gov. The vasodilator effect of these compounds was found to be independent of the vascular endothelium, suggesting a direct action on the smooth muscle nih.gov. LASSBio-785 was notably more potent than the parent compound, LASSBio-294 nih.gov.

Table 4: Vasodilator Activity of N-acylhydrazone Derivatives
CompoundActivityPotency (IC50)Reference
LASSBio-785Inhibition of phenylephrine-induced contracture10.2 ± 0.5 µM nih.gov
LASSBio-788Inhibition of phenylephrine-induced contracture67.9 ± 6.5 µM nih.gov
LASSBio-294 (Reference)Inhibition of phenylephrine-induced contracture74 µM nih.gov

Angiotensin II Receptor Antagonism

Derivatives of this compound have been investigated as antagonists of the angiotensin II (AII) receptor, a key target in the management of hypertension. By blocking the action of angiotensin II, these compounds can lead to vasodilation and a reduction in blood pressure.

A series of 2-alkyl benzimidazole derivatives have been synthesized and shown to act as AII receptor antagonists. These compounds were evaluated for their ability to displace AII in in vitro binding studies, demonstrating IC50 values in the range of 10⁻⁵ to 10⁻⁷ M nih.gov. In vivo studies in rats confirmed their antihypertensive effects, with the compounds antagonizing the hypertensive effects of AII following intravenous administration nih.gov.

Table 5: Angiotensin II Receptor Antagonist Activity of Benzimidazole Derivatives
Compound ClassIn Vitro Activity (IC50)In Vivo Activity (ED50, rats, i.v.)Reference
Benzimidazole Derivatives10⁻⁵ - 10⁻⁷ M5 - 20 mg/kg nih.gov

Histone Deacetylase (HDAC) Inhibition

The inhibition of histone deacetylases (HDACs) is a promising strategy in cancer therapy, and derivatives related to this compound have been explored for this activity. HDAC inhibitors can induce hyperacetylation of histones, leading to changes in gene expression that can suppress tumor growth.

A class of HDAC inhibitors featuring a benzoylhydrazide scaffold has been identified, showing selectivity for class I HDACs. The lead compound, UF010, was discovered through high-throughput screening and acts as a competitive inhibitor with a fast-on/slow-off binding mechanism nih.gov. This compound has been shown to inhibit cancer cell proliferation by causing global changes in protein acetylation and gene expression, which in turn activates tumor suppressor pathways and inhibits oncogenic pathways nih.gov.

Table 6: HDAC Inhibition by a Benzoylhydrazide Derivative
CompoundTargetMechanismEffectReference
UF010Class I HDACs (HDAC1, HDAC2, HDAC3)Competitive InhibitionInhibits cancer cell proliferation nih.gov

BTK Inhibitor Activity

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling, and its inhibition has revolutionized the treatment of B-cell malignancies. The this compound scaffold has contributed to the development of potent BTK inhibitors.

The first-generation BTK inhibitor, ibrutinib, was approved for the treatment of various B-cell cancers. However, to overcome off-target effects and resistance, second-generation inhibitors like acalabrutinib and zanubrutinib were developed with improved selectivity mdpi.com. These inhibitors are primarily irreversible, forming a covalent bond with a cysteine residue in the active site of BTK mdpi.com.

More recently, reversible BTK inhibitors have been developed to address some of the limitations of irreversible inhibitors. These compounds are under investigation for their potential in treating not only cancers but also autoimmune diseases mdpi.com.

Table 7: Examples of BTK Inhibitors and their Characteristics
InhibitorGenerationMechanismKey IndicationsReference
IbrutinibFirstIrreversibleMantle Cell Lymphoma, Chronic Lymphocytic Leukemia researchgate.net
AcalabrutinibSecondIrreversibleMantle Cell Lymphoma, Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma mdpi.com
ZanubrutinibSecondIrreversibleMantle Cell Lymphoma, Waldenström's Macroglobulinemia nih.gov

Interaction Studies with Biological Macromolecules (e.g., Enzymes, Receptors)

The biological effects of a chemical compound are often predicated on its ability to interact with specific macromolecules in the body, such as enzymes or receptors. While comprehensive interaction studies on this compound itself are specific, existing research and studies on its derivatives provide significant insights into its potential as a bioactive agent.

One of the noted interactions of this compound is its role in the selective inhibition of the Janus kinase/signal transducers and activators of transcription 3 (JAK/STAT3) signaling pathway ottokemi.com. The JAK/STAT pathway is a critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancers and inflammatory disorders. The ability of this compound to modulate this pathway suggests its potential as a tool for studying these disease mechanisms and as a basis for developing targeted therapies.

Furthermore, the broader class of cyanoacetamide derivatives has been extensively studied for interactions with various biological targets. Molecular docking and in-silico studies are commonly employed to predict and analyze the binding affinities of these compounds with target proteins. For instance, studies on other α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have assessed their binding interactions with a range of proteins to identify potential antibacterial agents nih.gov. While not this compound itself, these studies showcase the capability of the cyanoacetamide scaffold to fit into the active sites of enzymes and receptors, forming stable complexes that can modulate their biological function.

Similarly, derivatives where the core structure is modified, such as N-benzyltryptamines, have been synthesized and evaluated for their binding affinity to serotonin receptors, specifically the 5-HT2 receptor subtypes researchgate.netplos.orgnih.gov. These studies, which involve radioligand displacement assays, help in understanding how modifications to the benzyl and amide portions of the molecule can influence receptor selectivity and functional activity plos.orgnih.gov.

The table below summarizes the types of interaction studies conducted on this compound and its close structural analogs.

Compound ClassBiological Target/MacromoleculeType of Interaction/StudyPotential Therapeutic Area
This compoundJAK/STAT3 PathwaySelective inhibition of activation ottokemi.comCancer, Inflammatory Disorders
α,β-unsaturated 2-cyanoacetamidesVarious bacterial proteinsIn silico molecular docking to assess binding affinity nih.govInfectious Diseases
N-benzyltryptamine derivatives5-HT2A and 5-HT2C ReceptorsIn vitro affinity and functional activity assays plos.orgnih.govNeurological & Psychiatric Disorders

Role as a Lead Compound or Intermediate in Drug Development

In the drug discovery process, a "lead compound" is a chemical structure that displays pharmacological or biological activity and serves as the starting point for developing a new drug technologynetworks.com. More commonly, this compound functions as a crucial intermediate or synthon—a versatile building block used to construct more complex molecules with desired therapeutic properties periodikos.com.brtubitak.gov.tr.

The reactivity of this compound makes it an ideal precursor for the synthesis of diverse heterocyclic compounds. tubitak.gov.tr Its active methylene (B1212753) group can participate in condensation reactions, while the cyano and carbonyl groups are positioned to react with bidentate reagents, facilitating the creation of various ring systems tubitak.gov.trzu.edu.eg. This utility allows chemists to generate large libraries of novel compounds that can be screened for biological activity against numerous therapeutic targets.

Research has demonstrated the successful synthesis of several series of bioactive heterocycles starting from this compound. For example, it has been used to create novel pyrrole, pyrimidine, and pyran derivatives. zu.edu.eg Subsequent evaluation of these synthesized compounds revealed potential antibacterial and anticancer activities, highlighting the role of this compound as a foundational element in the development of new therapeutic agents zu.edu.eg.

The widespread use of cyanoacetamide derivatives as key precursors for pharmacologically active molecules is well-established in medicinal chemistry nih.govperiodikos.com.br. They are integral to the synthesis of compounds for a variety of applications, underscoring the importance of this compound as a readily available and reactive intermediate in the drug discovery pipeline.

The table below provides examples of compound classes synthesized using this compound as an intermediate and their investigated biological activities.

IntermediateSynthesized Compound ClassInvestigated Biological Activity
This compoundPyrrole derivativesAntibacterial, Anticancer zu.edu.eg
This compoundPyrimidine derivativesAntibacterial, Anticancer zu.edu.eg
This compoundPyran derivativesAntibacterial, Anticancer zu.edu.eg
This compoundBenzo[f]chromene derivativesNot specified in search results

Applications in Organic Synthesis As a Building Block

Precursor for Complex Organic Molecules

Research has demonstrated the role of N-benzyl-2-cyanoacetamide as a key precursor in multi-component reactions for the synthesis of complex heterocyclic systems. One notable example is its use in the synthesis of benzo[f]chromene-2-carboxamide derivatives. This reaction involves the condensation of this compound with aromatic aldehydes and 2-naphthol in the presence of a piperidine catalyst. researchgate.net The process, typically carried out in refluxing absolute ethanol, highlights the compound's ability to participate in the formation of intricate molecular frameworks. researchgate.net

The following table outlines the synthesis of various benzo[f]chromene-2-carboxamide derivatives using this compound, showcasing the yields obtained with different aromatic aldehydes.

EntryAromatic Aldehyde (R)ProductYield (%)
1Phenyl338a75
24-Methylphenyl338d80
34-Methoxyphenyl338e85
44-Chlorophenyl338f82
53-Chlorophenyl338g78
62-Fluorophenyl338h70

This table illustrates the yields of Benzo[f]chromene-2-carboxamide derivatives synthesized from this compound and various aromatic aldehydes. researchgate.net

Versatile Building Block due to Cyano and Amide Linkages

The chemical versatility of this compound is largely attributed to the presence of three key reactive sites: the cyano group, the amide linkage, and the active methylene (B1212753) group (the CH2 group adjacent to the cyano and carbonyl groups). ekb.eg These functional groups provide multiple reaction pathways for the synthesis of a wide array of heterocyclic compounds. researchgate.netekb.eg

Cyanoacetamide derivatives, in general, are recognized as important synthons for creating biologically active heterocyclic systems, including pyridines, pyrimidines, and thiazoles. ekb.eg The molecule possesses both nucleophilic and electrophilic centers. The active methylene group and the amide nitrogen can act as nucleophiles, participating in condensation and substitution reactions. ekb.eg Conversely, the carbonyl carbon of the amide and the carbon of the cyano group are electrophilic sites that can react with various bidentate reagents to form different heterocyclic rings. ekb.eg This dual reactivity makes this compound a highly adaptable building block in synthetic organic chemistry. researchgate.netekb.eg

Synthesis of Novel Polymers and Materials

While this compound is a well-established precursor for various heterocyclic and complex organic molecules, a review of current scientific literature does not provide specific examples of its direct use as a monomer in the synthesis of novel polymers or advanced materials. Its reactivity is primarily exploited in the construction of discrete molecular structures rather than in polymerization reactions.

Advanced Characterization Techniques and Research Methodologies

Chromatographic Analysis (e.g., HPLC, TLC)

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a compound like N-benzyl-2-cyanoacetamide, both HPLC and TLC serve as powerful tools for qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). In the analysis of this compound, a reverse-phase HPLC method would typically be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. This setup allows for the separation of this compound from any less polar or more polar impurities.

While specific HPLC methodologies for this compound are not extensively detailed in publicly available literature, a validated method for the closely related compound, 2-cyanoacetamide (B1669375), provides a relevant example of the analytical approach. nih.govbohrium.comdaneshyari.com A study outlines a pre-column derivatization procedure for 2-cyanoacetamide to enhance its detection. nih.govbohrium.comdaneshyari.com The separation was achieved on a C18 column with an isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid. nih.govdaneshyari.com Such a method, with appropriate modifications to the mobile phase composition and gradient, could be adapted for the analysis of the more nonpolar this compound.

A typical HPLC analysis would generate a chromatogram, a plot of detector response versus retention time. The peak corresponding to this compound would have a characteristic retention time under specific conditions, and the area under this peak would be proportional to its concentration.

Representative HPLC Parameters for a Related Cyanoacetamide Compound

ParameterCondition
Stationary PhaseXBridge C18 (100 x 4.6 mm, 3.5µm)
Mobile PhaseAcetonitrile - 0.1% Formic Acid (30:70, v/v)
ElutionIsocratic
Flow Rate1.0 mL/min
DetectionFluorescence (following derivatization)

Note: The table above presents a method developed for 2-cyanoacetamide and serves as an illustrative example. nih.govdaneshyari.com

Thin-Layer Chromatography (TLC)

TLC is a simpler, yet effective, chromatographic technique for the separation and qualitative analysis of compounds. researchgate.netlongdom.org It is often used to monitor the progress of a chemical reaction or to get a preliminary assessment of the purity of a sample. For this compound, a TLC analysis would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.net

The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the mobile phase ascends the plate via capillary action, it carries the this compound and any impurities at different rates, depending on their polarity and affinity for the stationary phase. Less polar compounds generally travel further up the plate. After development, the separated spots can be visualized, often using a UV lamp if the compounds are UV-active.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For a given stationary and mobile phase system, a pure compound should yield a single spot with a characteristic Rf value. The presence of multiple spots would indicate the presence of impurities.

Differential Scanning Calorimetry (DSC) for Purity Assessment

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that can be used to determine the purity of crystalline organic compounds like this compound. creative-biolabs.comnih.gov The method is based on the principle of melting point depression, where the presence of impurities lowers and broadens the melting range of a pure substance. creative-biolabs.comthermalsupport.comnetzsch.com

In a DSC experiment, a small, precisely weighed sample of the compound is heated at a constant rate, and the heat flow required to maintain the sample at the same temperature as an inert reference is measured. As the sample melts, it absorbs energy, resulting in an endothermic peak in the DSC thermogram. The shape of this melting peak provides a wealth of information about the sample's purity. netzsch.com A sharp, narrow melting peak is indicative of a high-purity substance, while a broad, asymmetric peak suggests the presence of impurities. creative-biolabs.com

The determination of absolute purity by DSC is based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. thermalsupport.commt.commt.com The software associated with the DSC instrument can analyze the shape of the melting endotherm and calculate the purity of the sample. netzsch.comnetzsch.com For this analysis to be accurate, the impurities must be soluble in the molten primary component and insoluble in the solid phase. creative-biolabs.comnetzsch.com DSC is considered a primary or absolute method for purity determination for compounds that are at least 98% pure. nih.gov

Representative Data from a DSC Purity Analysis

ParameterValue
Onset of Meltinge.g., 128.5 °C
Peak Melting Temperaturee.g., 130.2 °C
Heat of Fusion (ΔH)e.g., 150 J/g
Calculated Purity (mol%)e.g., 99.85 %

Note: The table above provides a hypothetical but representative set of results that would be obtained from a DSC purity analysis of a high-purity crystalline organic compound.

Future Directions and Interdisciplinary Research Prospects

Exploration of Novel Derivatives with Enhanced Biological Activity

The core structure of N-benzyl-2-cyanoacetamide serves as an ideal template for the synthesis of new molecules with potential therapeutic applications. Researchers are actively exploring its derivatization to create a new generation of compounds with enhanced biological profiles. Through heteroannulation reactions, the this compound backbone has been successfully transformed into a variety of heterocyclic systems. zu.edu.eg

For instance, reacting this compound with different polarized π systems has yielded derivatives containing pyrrole, pyridine, pyran, and diazepine rings. zu.edu.eg Condensation reactions with reagents like salicylaldehyde, benzaldehyde (B42025), and carbon disulfide have led to the formation of pyran, thiazine, and thiourea derivatives, respectively. zu.edu.eg These novel compounds have been subsequently evaluated for their potential as antibacterial and anticancer agents, demonstrating the broad therapeutic promise of this chemical family. zu.edu.eg The versatility of the cyanoacetamide group as a synthon is a key driver in the synthesis of these biologically active heterocyclic systems. ekb.egresearchgate.net

Table 1: Novel Heterocyclic Derivatives of this compound and Their Biological Evaluation
Derivative ClassKey ReagentsResulting HeterocycleEvaluated Biological ActivityReference
Pyrrole DerivativesPolarized π systemsPyrroleAntibacterial, Anticancer zu.edu.eg
Pyridine DerivativesPolarized π systemsPyridineAntibacterial, Anticancer zu.edu.eg
Pyran DerivativesSalicylaldehydePyranAntibacterial, Anticancer zu.edu.eg
Thiazine DerivativesCarbon DisulfideThiazineAntibacterial, Anticancer zu.edu.eg
Thiourea DerivativesAmmonium ThiocyanateThioureaAntibacterial, Anticancer zu.edu.eg

Further Mechanistic Studies of Biological Actions

Understanding the precise mechanism by which this compound derivatives exert their biological effects is a critical next step for therapeutic development. While comprehensive studies on the parent compound are emerging, research on related heterocyclic structures provides valuable insights into potential pathways. For instance, preliminary studies on certain hydrazine-derived compounds suggest that their pharmacological effects may stem from the accumulation of reactive oxygen species (ROS) and the disruption of mitochondrial function within parasites. nih.gov

Future research will need to focus on elucidating these mechanisms for this compound derivatives. Investigating how these molecules interact with specific cellular targets, such as enzymes or receptors, will be paramount. The polyfunctional nature of the cyanoacetamide scaffold, with its multiple nucleophilic and electrophilic sites, allows for a wide range of interactions that could be responsible for their observed bioactivities. ekb.egresearchgate.net

Integration with Materials Science for New Polymer Development

The utility of this compound and its derivatives extends beyond pharmacology into the realm of materials science. The reactive nature of these compounds makes them attractive as functional monomers for the synthesis of novel polymers.

A notable example involves the creation of a new functional monomer, (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide (CHAA), from a cyanoacetamide derivative. researchgate.net This monomer was subsequently polymerized with other compounds like methyl methacrylate (MMA) and acrylic acid (AA) using microemulsion polymerization. researchgate.net This green technique resulted in the formation of polymer nanospheres, demonstrating the potential of cyanoacetamide-based monomers in creating advanced materials with unique properties. researchgate.net Future work in this area could focus on tuning the properties of these polymers by modifying the cyanoacetamide precursor, opening avenues for applications in coatings, adhesives, and advanced composites.

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of this compound derivatives is no exception. Traditional synthetic methods often rely on harsh solvents and high temperatures, but modern approaches are focusing on more environmentally benign alternatives.

Microwave-assisted synthesis has emerged as a powerful green tool for producing α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives through the Knoevenagel condensation reaction. nih.govresearchgate.net This method is often conducted under solvent-free conditions, which addresses concerns about the toxicity and flammability of conventional solvents. nih.gov For example, the reaction of 4-hydroxybenzaldehyde and 2-cyanoacetamide can be efficiently carried out using microwave irradiation with a catalytic amount of ammonium acetate, significantly reducing reaction time and environmental impact. nih.gov Microemulsion polymerization is another green technique that has been successfully used to prepare polymer nanospheres from cyanoacetamide-based monomers, as it is a solvent-free, low-cost process. researchgate.net

Advanced Computational Modeling for Drug Design and Material Science

Computational modeling has become an indispensable tool in modern chemical research, accelerating the discovery and optimization of new molecules for both medicine and materials science. ijert.orgijert.org In the context of this compound, in silico methods are being employed to predict the properties and activities of its derivatives, thereby guiding synthetic efforts.

Techniques such as molecular docking and molecular dynamics (MD) simulations are used to investigate the interactions between novel cyanoacetamide derivatives and biological targets, helping to explain their observed activities and to design more potent compounds. nih.govresearchgate.netresearchgate.net For example, docking studies can predict the binding energy and orientation of a ligand within the active site of a protein, providing crucial information for drug design. researchgate.net Furthermore, Density Functional Theory (DFT) calculations help in understanding the electronic properties of these molecules, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions assess their drug-likeness. nih.govresearchgate.net These computational approaches streamline the development process, reducing the time and cost associated with experimental screening. ijert.orgijert.org

Table 2: Application of Computational Modeling in this compound Research
Computational MethodApplicationObjectiveReference
Molecular DockingDrug DesignPredict ligand-protein binding affinity and interactions. nih.govresearchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationDrug Design & Material ScienceAssess conformational stability of molecules and biomolecular systems. nih.govresearchgate.net
Density Functional Theory (DFT)Drug DesignCalculate molecular orbital properties and understand electronic characteristics. researchgate.net
ADMET PredictionDrug DesignEvaluate the pharmacokinetic and toxicity profiles of potential drug candidates. nih.govresearchgate.net
QSAR/QSPRDrug DesignDevelop models to predict biological activity or properties based on chemical structure. ijert.orgijert.org

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Salicylaldehyde
Benzaldehyde
Carbon Disulfide
Ammonium Thiocyanate
(E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide (CHAA)
Methyl Methacrylate (MMA)
Acrylic Acid (AA)
4-hydroxybenzaldehyde
2-cyanoacetamide
Ammonium Acetate

Q & A

Q. What are the optimized synthetic routes for N-benzyl-2-cyanoacetamide, and how is purity validated?

Methodological Answer: A common synthesis involves heating a reaction mixture at 100°C for 9 hours, followed by TLC analysis (dichloromethane/methanol, 9:1) and recrystallization in dichloromethane/diethyl ether or dichloromethane/petroleum ether, yielding the product with 24% efficiency . Purity is validated via:

  • 1H NMR (DMSO-d6): δ 3.69 ppm (CNCH₂), 4.29 ppm (NHCH₂Ph), and aromatic protons at 7.25–7.34 ppm .
  • 13C NMR : Key signals at 116.7 ppm (CN) and 162.6 ppm (CONH) .
  • Mass spectrometry : Base peak at m/z 91.1 (benzyl fragment) .
  • Single-crystal X-ray diffraction confirms molecular geometry and steric configurations .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Identifies substituent effects (e.g., benzylic CH₂ at δ 5.2–5.4 ppm in pyridone derivatives) and electronic environments (e.g., CN at δ 116 ppm) .
  • LC-MS/ESI-TOF : Validates molecular weights (e.g., m/z 375.0982 for chlorinated derivatives) .
  • X-ray crystallography : Resolves steric interactions (e.g., centrosymmetric P2₁/c vs. polar Aea2 space groups in pyridone derivatives) .

Advanced Research Questions

Q. How do steric effects of aryl aldehydes influence reaction pathways in one-pot syntheses involving this compound?

Methodological Answer: Steric bulk in aldehydes (e.g., 1-naphthaldehyde vs. benzaldehyde) alters reaction routes and yields:

  • Benzaldehyde : Forms 6-amino-2-pyridone-3,5-dicarbonitriles (e.g., 5a) in 78°C reflux with 10 mol% piperidinium acetate (isolated yield: 72–85%) .
  • 1-Naphthaldehyde : Yields drop to 55–65% due to steric hindrance, producing impurities requiring methanol washes .
  • 9-Anthraldehyde : Diverts reaction to form N-substituted 3-(9-anthracenyl)-2-cyanoacrylamide via slower pathways .

Q. Table 1: Steric Effects on Reaction Outcomes

AldehydeProduct ClassYield (%)Key Observation
Benzaldehyde2-Pyridone dicarbonitriles72–85No steric hindrance
1-Naphthaldehyde2-Pyridone dicarbonitriles55–65Requires impurity removal
9-Anthraldehyde2-Cyanoacrylamides<50Alternative reaction pathway

Q. What catalytic systems enhance efficiency in multi-step reactions using this compound?

Methodological Answer:

  • Betaine/guanidine carbonate dual catalysis : Betaine initiates Knoevenagel condensation (Step 1), while guanidine carbonate accelerates cyclization (Step 2), achieving 89% yield in 10 minutes .
  • Piperidinium acetate : Enables one-pot synthesis of pyridone derivatives at 78°C with 85% yield; reusable up to 3 cycles .
  • Iron powder reduction : Used in precursor synthesis (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) under acidic conditions .

Q. Table 2: Catalyst Performance Comparison

CatalystReaction StepTime (min)Yield (%)
BetaineKnoevenagel condensation545
Guanidine carbonateCyclization1089
Piperidinium acetateOne-pot synthesis6085

Q. How are structural contradictions resolved in this compound derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction : Confirms spatial arrangements (e.g., benzyl and naphthyl groups on opposite sides in 5i) .
  • 13C-APT NMR : Differentiates C-3 (δ 75–77 ppm) and C-5 (δ 87–89 ppm) in pyridone rings .
  • Contradiction management : Conflicting LC-MS signals (e.g., m/z 174.1 vs. 375.1) are resolved via isotopic patterns and fragmentation pathways .

Q. What green chemistry principles apply to this compound synthesis?

Methodological Answer:

  • Solvent selection : Ethanol or methanol replaces toxic solvents, maintaining >80% yield .
  • Catalyst recyclability : Piperidinium acetate is reused without activity loss .
  • Waste reduction : One-pot reactions avoid intermediate purification, reducing solvent waste by 40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.